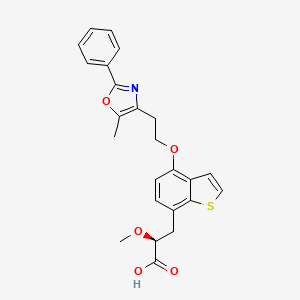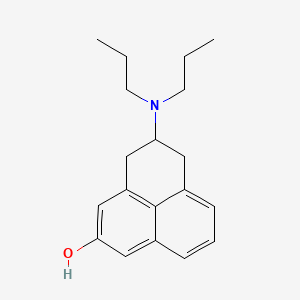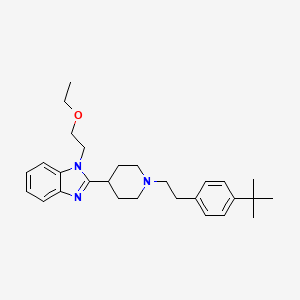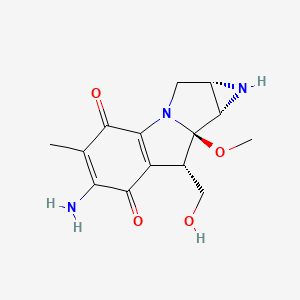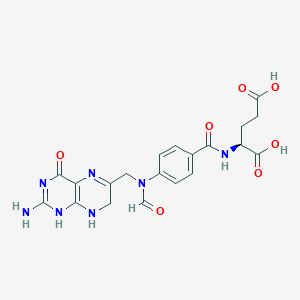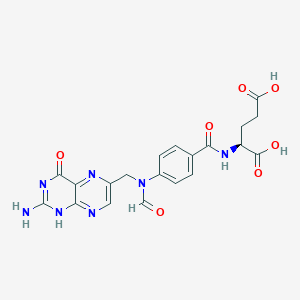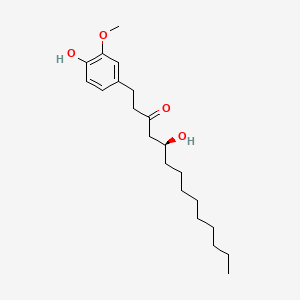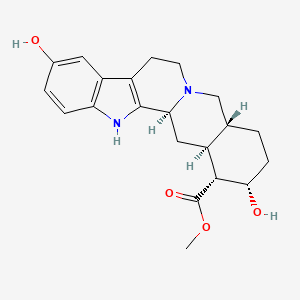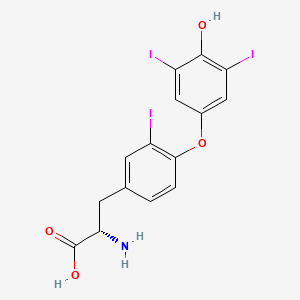
Triiodothyronine, reverse
Overview
Description
3,3’,5’-Triiodo-L-thyronine, also known as reverse T3 (rT3), is a thyroid hormone generated by deiodination of the prohormone thyroxine . It is a thyroid hormone that increases rates of proteins synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . In cell culture, T3 regulates cell differentiation and protein expression .
Synthesis Analysis
3,3’,5’-Triiodo-L-thyronine is synthesized from the prohormone thyroxine . It is produced synthetically for use in research and has been used in assays and for transfection in cell cultures .Molecular Structure Analysis
The empirical formula of 3,3’,5’-Triiodo-L-thyronine is C15H12I3NO4 . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis
3,3’,5’-Triiodo-L-thyronine is involved in various biological reactions. It increases the rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . It also regulates cell differentiation and protein expression in cell cultures .Physical And Chemical Properties Analysis
3,3’,5’-Triiodo-L-thyronine dissolves in 4M NH4OH in MeOH at 5 mg/ml to yield a colorless to light yellow, clear to very slightly hazy solution .Scientific Research Applications
Radioimmunoassays and Radioactive Labeling
- 3,3',5'-Triiodo-L-thyronine has been utilized in the preparation of high-specific-activity radioactive iodothyronines, suitable for radioimmunoassays. Chloramine-T was used as the oxidizing agent to attach radioiodine to various iodothyronines, including 3,3',5'-Triiodo-L-thyronine (Nakamura, Chopra, & Solomon, 1977).
Synthesis for Thyroid Hormone Receptor Research
- N-Bromoacetyl-3,3',5-triiodo-L-thyronine, synthesized for affinity labeling of thyroid hormone receptors, was developed using a one-step procedure. This compound is used in the study of thyroid hormone interactions and functions (Cahnmann, Gonçalves, Ito, Fales, & Sokoloski, 1991).
Hormone Receptor Binding and DNA Interaction Studies
- Research has been conducted on human thyroid hormone nuclear receptors expressed in Escherichia coli, using 3,3',5-triiodo-L-thyronine. The study focuses on understanding the binding affinity and interaction with DNA and has implications for understanding thyroid hormone functions at a molecular level (Lin, Fukuda, & Cheng, 1990).
Transport Studies in Glial Cells
- The uptake and transport of 3,3',5-triiodo-L-thyronine in rat glial cells have been studied. This research is crucial for understanding how thyroid hormones are transported and utilized within the brain (Francon, Chantoux, & Blondeau, 1989).
Synthesis of Thyroid Hormone Analogues
- Novel 3'-substituted derivatives of 3,3',5-triiodo-L-thyronine have been synthesized, contributing to the understanding of thyroid hormone activity and receptor interactions. This research aids in the development of therapeutic agents related to thyroid function (Leeson, Ellis, Emmett, Shah, & Showell, 1988).
Effect on Amino Acid Transport
- The influence of 3,3',5-triiodo-L-thyronine on amino acid transport has been examined in Xenopus laevis embryos. This research provides insights into the broader metabolic effects of thyroid hormones (Milot, Prahlad, & Hampel, 1980).
Environmental Studies
- 3,3',5-triiodo-L-thyronine has been analyzed in raw and treated wastewater, aiding in understanding the environmental impact and fate of thyroid hormones (Svanfelt, Eriksson, & Kronberg, 2010).
Mechanism of Action
Target of Action
3,3’,5’-Triiodo-L-thyronine, also known as Reverse T3 or T3, is a thyroid hormone that affects almost every physiological process in the body . It primarily targets the thyroid hormone receptors (TRα and TRβ) . These receptors play a crucial role in growth and development, metabolism, body temperature, and heart rate .
Mode of Action
T3 interacts with its targets, the thyroid hormone receptors, leading to various changes in the body. The interaction of T3 with nonhistone proteins in the chromatin initiates the thyroid hormone activity . This interaction regulates cell differentiation and protein expression .
Biochemical Pathways
T3 affects numerous biochemical pathways. It stimulates the metabolic breakdown of glucose, fats, and proteins by enhancing the levels of various metabolic enzymes, including liver glucose 6-phosphatase, hexokinase, and mitochondrial enzymes for oxidative phosphorylation .
Pharmacokinetics
It’s known that thyroid hormones like t3 are produced by the thyroid gland and generated in extrathyroidal tissues
Result of Action
The action of T3 leads to increased rates of protein synthesis and stimulates the breakdown of cholesterol . It also affects embryonic development . In cell culture, T3 regulates cell differentiation and protein expression .
Action Environment
It’s known that thyroid hormones like t3 have widespread effects on the body, influencing various physiological processes Therefore, it’s likely that numerous environmental factors could potentially influence the action of T3
Safety and Hazards
3,3’,5’-Triiodo-L-thyronine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to keep the substance in a dry place with the container tightly closed .
Biochemical Analysis
Biochemical Properties
3,3’,5’-Triiodo-L-thyronine is involved in several biochemical reactions. It interacts with enzymes such as deiodinases, which are responsible for the conversion of thyroxine (T4) to either the active T3 or the inactive Reverse T3. The compound also interacts with thyroid hormone receptors, although it does not activate them like T3. Instead, it competes with T3 for binding sites, thereby modulating the effects of thyroid hormones. Additionally, Reverse T3 can influence the expression of certain genes by interacting with nuclear receptors .
Cellular Effects
3,3’,5’-Triiodo-L-thyronine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Reverse T3 can inhibit the uptake of active T3 by cells, thereby reducing the metabolic rate. It also affects the differentiation and proliferation of cells by interacting with specific receptors and signaling molecules .
Molecular Mechanism
The molecular mechanism of 3,3’,5’-Triiodo-L-thyronine involves its interaction with thyroid hormone receptors and deiodinases. Reverse T3 binds to thyroid hormone receptors but does not activate them, thereby acting as a competitive inhibitor of T3. This binding prevents T3 from exerting its effects on gene expression and metabolic processes. Additionally, Reverse T3 is produced from T4 by the action of deiodinase enzymes, which remove an iodine atom from the outer ring of T4 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,5’-Triiodo-L-thyronine can change over time. The compound is relatively stable under controlled conditions, but its activity can be influenced by factors such as temperature and pH. Over time, Reverse T3 can degrade, leading to a reduction in its inhibitory effects on thyroid hormone activity. Long-term studies have shown that prolonged exposure to Reverse T3 can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,3’,5’-Triiodo-L-thyronine vary with different dosages in animal models. At low doses, Reverse T3 can effectively inhibit the activity of T3, leading to a reduction in metabolic rate and energy expenditure. At high doses, Reverse T3 can have toxic effects, including disruptions in thyroid hormone balance and adverse effects on cellular function. Studies have shown that there is a threshold dose beyond which the inhibitory effects of Reverse T3 become pronounced, leading to significant physiological changes .
Metabolic Pathways
3,3’,5’-Triiodo-L-thyronine is involved in several metabolic pathways. It is produced from thyroxine (T4) by the action of deiodinase enzymes, which remove an iodine atom from the outer ring of T4. Reverse T3 can also be further metabolized by deiodinases to inactive metabolites. The compound influences metabolic flux by modulating the activity of enzymes involved in glucose, fat, and protein metabolism. It also affects the levels of various metabolites by competing with T3 for binding to thyroid hormone receptors .
Transport and Distribution
3,3’,5’-Triiodo-L-thyronine is transported and distributed within cells and tissues through specific transporters and binding proteins. It is carried in the blood bound to plasma proteins, which increases its half-life and decreases its uptake by peripheral tissues. Within cells, Reverse T3 can bind to thyroid hormone receptors and other binding proteins, influencing its localization and accumulation. The transport and distribution of Reverse T3 are crucial for its regulatory effects on thyroid hormone activity .
Subcellular Localization
The subcellular localization of 3,3’,5’-Triiodo-L-thyronine plays a significant role in its activity and function. Reverse T3 can be found in the cytoplasm and nucleus of cells, where it interacts with thyroid hormone receptors and other nuclear proteins. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These interactions are essential for the regulation of gene expression and metabolic processes by Reverse T3 .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 3,3',5'-Triiodo-L-thyronine involves the introduction of three iodine atoms onto the thyronine molecule. This can be achieved through a series of iodination reactions on a precursor molecule. The precursor molecule can be obtained through the modification of L-thyronine.", "Starting Materials": [ "L-thyronine", "Iodine", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Step 1: L-thyronine is first converted to its sodium salt by reacting with sodium hydroxide in water.", "Step 2: The sodium salt of L-thyronine is then treated with iodine in acetic acid to yield 3-iodo-L-thyronine.", "Step 3: 3-iodo-L-thyronine is further iodinated with iodine and hydrogen peroxide in acetic acid to yield 3,5-diiodo-L-thyronine.", "Step 4: Finally, 3,5-diiodo-L-thyronine is treated with iodine and hydrogen peroxide in acetic acid to yield 3,3',5'-Triiodo-L-thyronine." ] } | |
CAS RN |
5817-39-0 |
Molecular Formula |
C15H12I3NO4 |
Molecular Weight |
650.97 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoate |
InChI |
InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1 |
InChI Key |
HZCBWYNLGPIQRK-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)[O-])[NH3+])I)OC2=CC(=C(C(=C2)I)O)I |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])[NH3+])I)OC2=CC(=C(C(=C2)I)O)I |
Appearance |
Solid powder |
Other CAS RN |
5817-39-0 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3,3',5'-Triiodothyronine 3,3,5 Triiodothyronine 3,3,5-Triiodothyronine Reverse T3 Thyroid hormone Reverse Triiodothyronine Triiodothyronine, Reverse |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



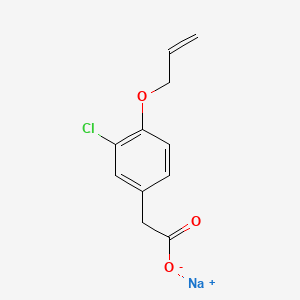
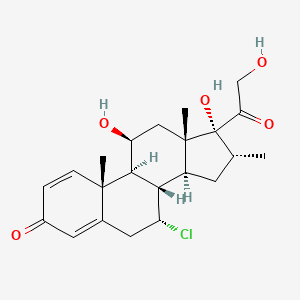
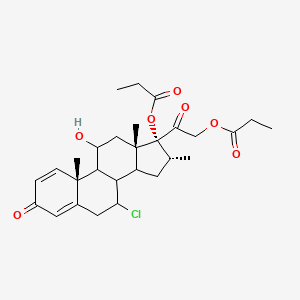
![(2E)-2-[(1S,11S,13S,17S,27S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1664504.png)
